3-(3-oxo-2,3-dihydro-4H-1,4-benzothiazin-4-yl)propanoic acid
Overview
Description
3-(3-oxo-2,3-dihydro-4H-1,4-benzothiazin-4-yl)propanoic acid is a chemical compound with the molecular formula C11H11NO3S. It is a derivative of benzothiazine and is known for its applications in proteomics research . This compound is characterized by the presence of a benzothiazine ring fused with a propanoic acid moiety, making it a unique structure in the realm of organic chemistry.
Preparation Methods
The synthesis of 3-(3-oxo-2,3-dihydro-4H-1,4-benzothiazin-4-yl)propanoic acid typically involves the reaction of benzothiazine derivatives with propanoic acid under specific conditions. One common method includes the use of formaldehyde and amines to form intermediate compounds, which then react with benzothiazine to yield the final product . Industrial production methods may involve solventless synthesis to reduce environmental impact and improve yield .
Chemical Reactions Analysis
3-(3-oxo-2,3-dihydro-4H-1,4-benzothiazin-4-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-(3-oxo-2,3-dihydro-4H-1,4-benzothiazin-4-yl)propanoic acid is widely used in scientific research, particularly in the fields of chemistry and biology. Its applications include:
Proteomics Research: It is used as a reagent for studying protein interactions and modifications.
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industrial Applications: It is used in the synthesis of other complex organic molecules, serving as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of 3-(3-oxo-2,3-dihydro-4H-1,4-benzothiazin-4-yl)propanoic acid involves its interaction with specific molecular targets. The benzothiazine ring can interact with proteins and enzymes, potentially inhibiting their activity. This interaction is facilitated by the compound’s ability to form hydrogen bonds and hydrophobic interactions with the target molecules .
Comparison with Similar Compounds
3-(3-oxo-2,3-dihydro-4H-1,4-benzothiazin-4-yl)propanoic acid can be compared with other benzothiazine derivatives, such as:
(2,3-Dihydro-3-oxo-4H-1,4-benzothiazin-4-yl)acetic acid: This compound has a similar structure but with an acetic acid moiety instead of propanoic acid.
2,3-Dihydro-3-oxo-4H-1,4-benzoxazine-4-propionitrile: This compound features a benzoxazine ring instead of benzothiazine, highlighting the structural diversity within this class of compounds.
The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical properties and biological activities.
Properties
IUPAC Name |
3-(3-oxo-1,4-benzothiazin-4-yl)propanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3S/c13-10-7-16-9-4-2-1-3-8(9)12(10)6-5-11(14)15/h1-4H,5-7H2,(H,14,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLKRXKOGJJRTKX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C2=CC=CC=C2S1)CCC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20407138 | |
Record name | 3-(3-Oxo-2,3-dihydro-4H-1,4-benzothiazin-4-yl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20407138 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
37012-79-6 | |
Record name | 3-(3-Oxo-2,3-dihydro-4H-1,4-benzothiazin-4-yl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20407138 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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